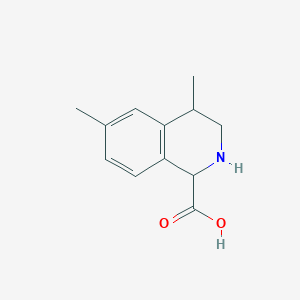

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cyanoacetamides, which are related to the compound , can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, focusing on six unique applications:

Antibacterial Agents

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects .

Antioxidant Properties

This compound exhibits strong antioxidant properties, making it useful in combating oxidative stress. It can neutralize free radicals, thereby protecting cells from damage. This property is particularly valuable in the development of treatments for diseases associated with oxidative stress, such as neurodegenerative disorders .

Cancer Research

In cancer research, 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been investigated for its ability to inhibit the growth of cancer cells. Its mechanism involves interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. This makes it a promising candidate for developing new anticancer therapies .

Heterocyclic Synthesis

The compound is also valuable in organic chemistry for the synthesis of heterocyclic compounds. Its cyano and benzothiazole groups make it a versatile building block for creating complex molecular structures. This application is significant in the development of new pharmaceuticals and agrochemicals .

Fluorescent Probes

Due to its unique chemical structure, 4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can be used as a fluorescent probe in biochemical assays. It can bind to specific biomolecules and emit fluorescence, allowing researchers to track and study various biological processes in real-time .

Enzyme Inhibition

This compound has been studied for its ability to inhibit certain enzymes. By binding to the active sites of these enzymes, it can prevent them from catalyzing their reactions. This property is useful in the development of enzyme inhibitors as therapeutic agents for various diseases .

Propriétés

IUPAC Name |

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O4S/c1-24-12-6-11(20(22)23)7-13-14(12)18-16(25-13)19-15(21)10-4-2-9(8-17)3-5-10/h2-7H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJHUUOEYXGPRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorobenzyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2439659.png)

![N-[[5-benzylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2439663.png)

![2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2439664.png)

![ethyl 2-(2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamido)acetate](/img/structure/B2439667.png)

![N-(3-ethylphenyl)-2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2439668.png)

![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(furan-3-yl)methanone](/img/structure/B2439669.png)

![Ethyl 2-[[2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2439672.png)